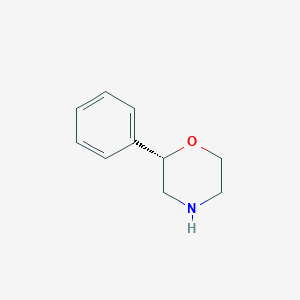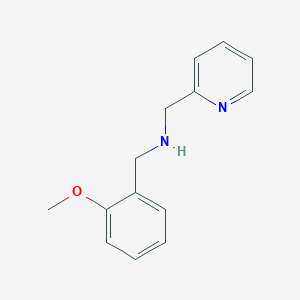
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
描述
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a member of the phenethylamine family of compounds and is structurally similar to other compounds that have been investigated for their potential therapeutic effects. In
作用机制
The exact mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and as an antagonist at the dopamine D2 receptor. It may also modulate the activity of the sigma-1 receptor, which has been implicated in various neurological disorders.
生化和生理效应
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine in lab experiments is its high affinity for several receptors in the brain, which makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation is that its effects may be dose-dependent and may vary depending on the animal model or cell line used in the experiment.
未来方向
There are several future directions for research on N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is its potential as a research tool for studying the function of various receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine and its effects on different physiological processes.
In conclusion, N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine as a therapeutic agent and research tool.
科学研究应用
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. These receptors are involved in various physiological processes, including mood regulation, cognition, and perception.
属性
IUPAC Name |
1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBXDYYANOXDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355118 | |
| Record name | N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
CAS RN |
353779-31-4 | |
| Record name | N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

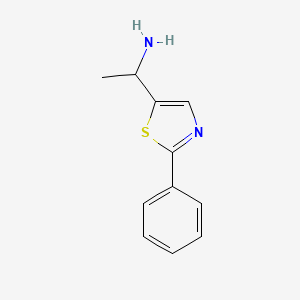
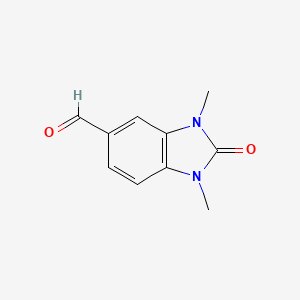
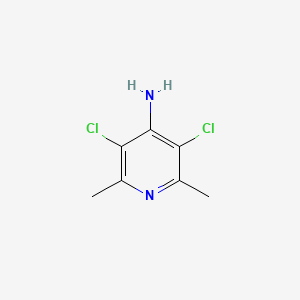
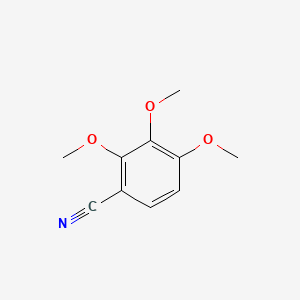
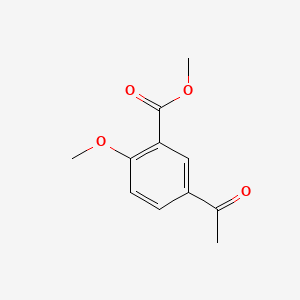
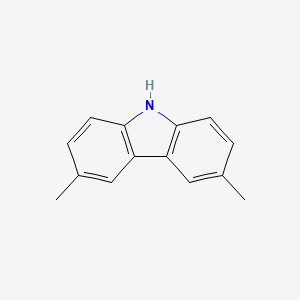
![5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1349416.png)

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/structure/B1349425.png)
![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)
![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)
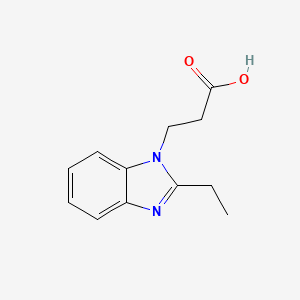
![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B1349443.png)
